Pentafluorophenylhydrazine

Catalog No.
S565627
CAS No.
828-73-9
M.F
C6H3F5N2
M. Wt
198.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenylhydrazine

CAS Number

828-73-9

Product Name

Pentafluorophenylhydrazine

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)hydrazine

Molecular Formula

C6H3F5N2

Molecular Weight

198.09 g/mol

InChI

InChI=1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2

InChI Key

BYCUWCJUPSUFBX-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)NN

Synonyms

(pentafluorophenyl)hydrazine, pentafluorophenylhydrazine

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)NN

Derivatization Reagent:

PFPH is commonly used as a derivatization reagent in analytical chemistry. Derivatization involves modifying a molecule to make it more amenable to analysis by techniques like chromatography or mass spectrometry. PFPH reacts with carbonyl compounds (such as aldehydes and ketones) to form hydrazones. These hydrazones are often more volatile and easier to separate and identify than the original carbonyl compounds.

For example, PFPH is used to derivatize carbonyl groups in biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) . This technique is used in various studies, including metabolomics and lipidomics, to identify and quantify metabolites and lipids in biological samples.

Synthesis of Organic Compounds:

PFPH can be used as a building block in the synthesis of various organic compounds. For instance, it can be used to prepare fluorinated hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials .

Pentafluorophenylhydrazine is an organofluorine compound characterized by the presence of a hydrazine functional group attached to a pentafluorophenyl moiety. This compound is notable for its high reactivity due to the electronegative fluorine atoms, which significantly influence its chemical behavior. The molecular formula of pentafluorophenylhydrazine is C6H4F5N2, and it typically appears as a colorless to pale yellow liquid.

PFPH is a toxic and corrosive compound. It can cause irritation to skin, eyes, and respiratory system. It is also flammable and can react violently with strong oxidizers [].

  • Acute Toxicity: LD50 (oral, rat) = 140 mg/kg []
  • Personal Protective Equipment: When handling PFPH, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
, primarily due to its ability to act as a nucleophile. Key reactions include:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis .
  • Oxidative Reactions: Pentafluorophenylhydrazine can undergo oxidation, leading to the formation of free radicals that may cause oxidative DNA damage .
  • Reactions with Acyl Derivatives: The compound reacts with β-acyl derivatives in the presence of Lewis acids like aluminum chloride to produce oxadiazolinones .

Recent studies have highlighted the potential biological activities of pentafluorophenylhydrazine derivatives. Notably, certain synthesized Schiff bases containing this compound exhibited significant anticancer properties against various human cancer cell lines, including ovarian and colon cancers. In vitro studies demonstrated that some derivatives had notable cytotoxic effects, suggesting their potential as therapeutic agents .

Several methods exist for synthesizing pentafluorophenylhydrazine:

  • Direct Hydrazination: This method involves the reaction of pentafluorobenzene with hydrazine under controlled conditions.
  • Condensation Reactions: Pentafluorophenylhydrazine can be synthesized through condensation reactions with carbonyl compounds, yielding various derivatives that may exhibit enhanced biological activities .
  • Reactions with Activated Enolethers: Another method involves the reaction of pentafluorophenylhydrazine with activated enolethers, leading to the formation of N-pentafluorophenylpyrazoles .

Pentafluorophenylhydrazine and its derivatives have several applications:

  • Pharmaceuticals: Due to their biological activity, they are being explored as potential anticancer agents.
  • Chemical Synthesis: They serve as intermediates in the synthesis of other organic compounds, particularly in the preparation of hydrazones and pyrazoles.
  • Analytical Chemistry: The compound is utilized in derivatization processes for analytical purposes, such as improving the detection of certain carbonyl compounds .

Interaction studies involving pentafluorophenylhydrazine focus on its reactivity with various biological molecules and its potential toxicological effects. Research indicates that it can form adducts with DNA, leading to oxidative damage and mutagenesis. Additionally, molecular docking studies have been conducted to evaluate how derivatives interact with specific biological targets, enhancing understanding of their mechanisms of action .

Pentafluorophenylhydrazine shares structural similarities with other hydrazine derivatives but stands out due to its unique fluorinated phenyl group. Here are some similar compounds for comparison:

Compound NameStructure TypeUnique Features
HydrazineSimple hydrazineLacks fluorination; less reactive
2,4-DinitrophenylhydrazineDinitrophenyl derivativeContains nitro groups; used in analytical chemistry
PhenylhydrazineSimple phenyl derivativeLess electronegative; lower reactivity
PentafluorobenzeneFluorinated aromaticNo hydrazine group; used in polymer chemistry

Pentafluorophenylhydrazine's high reactivity and potential biological activity make it a subject of interest in both synthetic organic chemistry and medicinal research. Its unique structure allows for diverse applications that are not readily achievable with other similar compounds.

Early Discovery and Initial Characterization

The systematic study of pentafluorophenylhydrazine can be traced back to foundational research in polyfluoroarene chemistry conducted in the early 1960s. The compound was first comprehensively characterized in a landmark study published in the Journal of the Chemical Society in 1962, where researchers J. M. Birchall, R. N. Haszeldine, and A. R. Parkinson investigated pentafluorophenylhydrazine and the pentafluorophenyl radical as part of their broader examination of polyfluoroarenes. This seminal work established the fundamental chemical properties and synthetic methodologies that would later influence decades of research in organofluorine chemistry.

The initial development of pentafluorophenylhydrazine synthesis involved sophisticated organic chemistry techniques that reflected the advancing understanding of fluorinated aromatic compounds. The researchers demonstrated that the compound could be prepared through carefully controlled reactions involving pentafluorophenyl derivatives and hydrazine precursors. This early work laid the groundwork for understanding the unique reactivity patterns associated with highly fluorinated aromatic hydrazines, establishing pentafluorophenylhydrazine as a compound of significant theoretical and practical interest.

The historical significance of this compound extends beyond its initial synthesis to encompass its role in advancing the broader field of organofluorine chemistry. The 1962 research provided crucial insights into the stability and reactivity of pentafluorinated aromatic compounds, contributing to the theoretical framework that would guide future developments in fluorine chemistry. The compound's successful synthesis and characterization demonstrated the feasibility of creating highly fluorinated organic molecules with preserved functional group reactivity, a concept that would prove essential for numerous subsequent applications in analytical and synthetic chemistry.

Molecular Structure and Composition

Chemical Formula (C₆H₃F₅N₂) and Structural Representation

Pentafluorophenylhydrazine possesses the molecular formula C₆H₃F₅N₂, representing a compound with a molecular weight of 198.09-198.10 grams per mole [1] [2] [4]. The structural representation features a benzene ring substituted with five fluorine atoms at positions 2, 3, 4, 5, and 6, with a hydrazine functional group (-NHNH₂) attached at position 1 [1] [3]. The compound's systematic International Union of Pure and Applied Chemistry name is (2,3,4,5,6-pentafluorophenyl)hydrazine [1] [4].

The structural integrity is characterized by the InChI key BYCUWCJUPSUFBX-UHFFFAOYSA-N and the SMILES notation NNc1c(F)c(F)c(F)c(F)c1F [2] [4]. This molecular architecture creates a highly electronegative aromatic system due to the extensive fluorine substitution pattern [1] [3].

Pentafluorophenyl Moiety Characteristics

The pentafluorophenyl moiety exhibits exceptional electron-withdrawing characteristics due to the presence of five fluorine atoms positioned around the benzene ring [24] [26]. These fluorine substituents contribute a strong negative inductive effect with a sigma inductive value of +0.51, combined with a positive mesomeric effect characterized by a sigma resonance value of -0.34 [26]. The extensive fluorination results in significant alterations to the electron distribution within the aromatic system, causing a substantial decrease in electron density throughout the ring structure [24] [26].

The pentafluorophenyl group demonstrates remarkable chemical stability while simultaneously enhancing the electrophilic nature of the aromatic ring [24]. This unique combination of properties makes the moiety particularly valuable in synthetic chemistry applications where both stability and reactivity are desired [6] .

Hydrazine Functional Group Properties

The hydrazine functional group (-NHNH₂) in pentafluorophenylhydrazine exhibits characteristic nucleophilic properties typical of alpha-effect nucleophiles [21] [22]. This functional group contains two nitrogen atoms with lone pairs of electrons, providing multiple sites for nucleophilic attack [6] [21]. The hydrazine moiety demonstrates enhanced nucleophilicity compared to simple amines due to the adjacent nitrogen atoms, a phenomenon known as the alpha effect [21] [27].

The hydrazine group readily participates in condensation reactions with carbonyl compounds to form hydrazone derivatives [19] [21]. Research has demonstrated that the nucleophilic character of the hydrazine group can be modulated by the electronic effects of the pentafluorophenyl substituent, which reduces the overall nucleophilicity through electron withdrawal [21] [22].

Physical Properties

Physical State and Appearance

Pentafluorophenylhydrazine exists as a solid at room temperature, typically appearing as a powder or crystalline material [2] [9]. The compound exhibits color variations ranging from white to pale cream, brown, or beige depending on purity and storage conditions [10] [11] [29]. The substance demonstrates crystalline characteristics and can be obtained in various physical forms including crystals, powder, crystalline powder, or flakes [29].

PropertyValue
Physical StateSolid
AppearanceWhite to pale cream/brown powder or crystals
FormCrystals, powder, or flakes

Melting Point (74-76°C) and Thermal Behavior

The melting point of pentafluorophenylhydrazine is consistently reported as 74-76°C across multiple sources [2] [5] [9] [11]. This relatively low melting point indicates moderate intermolecular forces within the crystal structure [28]. The compound exhibits a predicted boiling point of 117.6 ± 40.0°C at 760 mmHg, suggesting moderate thermal stability under standard atmospheric conditions [5] [28].

The thermal behavior is further characterized by a flash point of 24.9 ± 27.3°C, indicating relatively low thermal stability and potential flammability concerns [28]. The vapor pressure at 25°C is measured at 17.3 ± 0.2 mmHg, demonstrating moderate volatility at ambient temperature [28].

Thermal PropertyValue
Melting Point74-76°C
Boiling Point117.6 ± 40.0°C
Flash Point24.9 ± 27.3°C
Vapor Pressure (25°C)17.3 ± 0.2 mmHg

Solubility Parameters

Pentafluorophenylhydrazine demonstrates selective solubility characteristics influenced by its molecular structure containing both polar and fluorinated components [6] [4]. The compound exhibits moderate solubility in polar protic solvents such as methanol and water due to hydrogen bonding interactions with the hydrazine functional group [4] [6]. Enhanced solubility is observed in polar aprotic solvents including acetonitrile and dimethylformamide, where dipole-dipole interactions are favored [6].

The extensive fluorination of the phenyl ring limits solubility in non-polar solvents such as hexane and toluene [6]. The unique solubility profile makes the compound particularly suitable for analytical applications where selective dissolution and extraction are required [4] [13].

Solvent TypeSolubilityInteraction Mechanism
Polar ProticModerateHydrogen bonding with hydrazine group
Polar AproticGoodDipole-dipole interactions
Non-polarPoorLimited by polar functional groups

Stability Under Various Conditions

Pentafluorophenylhydrazine exhibits air sensitivity and requires storage at -20°C to maintain stability [5] [11] [28]. The compound demonstrates remarkable stability when properly stored under inert atmosphere conditions [13]. Research has shown that the pentafluorophenyl group provides enhanced thermal stability compared to less fluorinated analogs [6] [13].

The stability is significantly influenced by environmental conditions, with exposure to air and moisture potentially leading to degradation [5] [11]. Long-term stability studies have demonstrated that the compound maintains integrity for extended periods when stored under appropriate conditions, with some applications showing stability over 11 weeks [13].

Electronic Properties

Electron Distribution and Effects of Fluorine Atoms

The five fluorine atoms in pentafluorophenylhydrazine create profound alterations in the electron distribution throughout the molecular structure [24] [26]. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring system, resulting in a significant positive charge distribution on the benzene carbons [18] [24]. Computational studies reveal that the fluorine substitution pattern causes the tellurium atom in related pentafluorophenyl compounds to bear very high positive charges, exceeding 3 electron units [18].

The electron distribution analysis using quantum chemical topology methods demonstrates that the pentafluorophenyl system exhibits predominantly ionic character in its bonding interactions [18]. The electron density mapping shows substantial electron withdrawal from the aromatic pi-system, fundamentally altering the electronic character of the benzene ring compared to unsubstituted phenyl systems [24] [26].

Electronic ParameterEffect
Electron Density DistributionSignificantly reduced in aromatic ring
Charge DistributionPositive polarization of carbon atoms
Bonding CharacterPredominantly ionic interactions

Electronegativity Influences on Reactivity

The electronegativity effects of the five fluorine atoms dramatically enhance the electrophilic character of the pentafluorophenyl ring system [24]. The cumulative inductive effect of the fluorine substituents creates an electron-deficient aromatic system that exhibits increased reactivity toward nucleophilic species [24]. This electronic modification results in enhanced derivatization efficiency in analytical applications due to the increased electrophilicity .

The electronegativity influences extend beyond the immediate aromatic system, affecting the reactivity of the attached hydrazine functional group [21] [22]. The electron-withdrawing nature of the pentafluorophenyl moiety reduces the nucleophilicity of the hydrazine nitrogen atoms, as demonstrated in comparative kinetic studies showing slower reaction rates for pentafluorophenylhydrazine compared to less electronegative analogs [21] [22].

Nucleophilicity of the Hydrazine Group

The hydrazine functional group in pentafluorophenylhydrazine exhibits modified nucleophilic behavior due to the electron-withdrawing effects of the pentafluorophenyl substituent [21] [22]. Quantitative nucleophilicity measurements using the Mayr nucleophilicity scale indicate that hydrazines typically demonstrate enhanced nucleophilicity compared to simple amines, with hydrazine showing N parameter values of 13.46 in water and 16.45 in acetonitrile [25] [27].

However, the pentafluorophenyl substitution significantly diminishes this nucleophilic character [21] [22]. Kinetic studies reveal that pentafluorophenylhydrazine reacts substantially slower than electron-rich hydrazine derivatives, with rate constants showing it among the slowest reacting hydrazines in the series studied [21] [22]. The reduced nucleophilicity is attributed to the strong electron-withdrawing inductive effect of the fluorinated aromatic ring [22].

Nucleophilicity ParameterValue/Description
Mayr N Parameter InfluenceReduced compared to unsubstituted hydrazine
Relative ReactivityAmong slowest in hydrazine series
Electronic EffectStrong electron withdrawal reduces nucleophilicity

Electronic Effects on Reaction Rates

The electronic structure of pentafluorophenylhydrazine profoundly influences reaction kinetics across various chemical transformations [21] [22]. Comparative kinetic studies demonstrate that electron-deficient hydrazines, including pentafluorophenylhydrazine, exhibit significantly slower reaction rates in hydrazone formation reactions compared to electron-rich analogs [21] [22]. The rate-determining step in these reactions involves the breakdown of tetrahedral intermediates, which is hindered by the electron-withdrawing effects of the pentafluorophenyl group [22].

Detailed mechanistic investigations reveal that the electronic effects influence both the initial nucleophilic attack and subsequent elimination steps [21] [22]. The electron-deficient nature of pentafluorophenylhydrazine results in reduced stabilization of reaction intermediates, leading to higher activation barriers and consequently slower overall reaction rates [22]. These electronic effects make pentafluorophenylhydrazine particularly stable toward unwanted side reactions while maintaining sufficient reactivity for controlled synthetic applications [19] [21].

The correlation between electronic structure and reactivity follows predictable patterns, with Hammett sigma values showing a roughly linear relationship with reaction rates, yielding a rho value of -1.3 for the series of substituted hydrazines [22]. This quantitative relationship confirms that the electron-withdrawing pentafluorophenyl substituent significantly reduces the nucleophilic reactivity of the hydrazine functional group through inductive electronic effects [22].

Electronic EffectImpact on Reaction Rate
Electron WithdrawalDecreased nucleophilic reactivity
Intermediate StabilizationReduced, leading to slower reactions
Activation BarriersIncreased due to electronic effects
Hammett CorrelationLinear relationship (ρ = -1.3)

XLogP3

1.7

Melting Point

75.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

828-73-9

Wikipedia

(Pentafluorophenyl)hydrazine

Dates

Modify: 2023-08-15

A rapid, sensitive and solvent-less method for determination of malonaldehyde in meat by stir bar sorptive extraction coupled thermal desorption and gas chromatography/mass spectrometry with in situ derivatization

Eric Dongliang Ruan, Jennifer Aalhus, Manuel Juárez
PMID: 25380494   DOI: 10.1002/rcm.7058

Abstract

The traditional methods for analysis of malonaldehyde (MDA), such as the thiobarbituric acid (TBA) assay, require strong acidity at high temperature for derivatization and lack specificity in analysis. Stir bar sorptive extraction (SBSE) coupled with thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) with in situ derivatization using pentafluorophenylhydrazine (PFPH) under mild conditions is an emerging technique for MDA analysis.
MDA in meat was derivatized with PFPH at pH ~4 for 1 h at room temperature, forming a relative stable derivative of MDA-PFPH. The derivative of MDA-PFPH was simultaneously extracted using SBSE. Then, MDA-PFPH was thermally released and quantitatively analyzed by GC/MS in selected ion monitoring (SIM) mode.
The method of SBSE-TD-GC/MS for MDA analysis with in situ derivatization was optimized and validated with good linearity, specificity and limit of detection/quantification (LOD/LOQ). The method was successfully applied for analysis of MDA in raw and cooked meat (pork).
The SBSE-TD-GC/MS method was suitable to monitor and analyze MDA in meat samples at trace levels. The simple, sensitive and solvent-less method with moderated in situ derivatization can be applied for analysis of MDA in a wide variety of foods and biological samples.


Combination of pentafluorophenylhydrazine derivatization and isotope dilution LC-MS/MS techniques for the quantification of apurinic/apyrimidinic sites in cellular DNA

Jie Li, Elvis M K Leung, Martin M F Choi, Wan Chan
PMID: 23423125   DOI: 10.1007/s00216-013-6823-3

Abstract

Apurinic/apyrimidinic (AP) sites are common DNA lesions arising from spontaneous hydrolysis of the N-glycosidic bond and base-excision repair mechanisms of the modified bases. Due to the strong association of AP site formation with physically/chemically induced DNA damage, quantifying AP sites provides important information for risk assessment of exposure to genotoxins and oxidative stress. However, rigorous quantification of AP sites in DNA has been hampered by technical problems relating to the sensitivity and selectivity of existing analytical methods. We have developed a new isotope dilution liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) method for the rigorous quantification of AP sites in genomic DNA. The method entails enzymatic digestion of AP site-containing DNA by endo- and exonucleases, derivatization with pentafluorophenylhydrazine (PFPH), addition of an isotopically labeled PFPH derivative as internal standard, and quantification by LC-MS/MS. The combination of PFPH derivatization with LC-MS/MS analysis on a triple quadrupole mass spectrometer allows for sensitive and selective quantification of AP sites in DNA at a detection limit of 6.5 fmol, corresponding to 4 AP sites/10(9) nt in 5 μg of DNA, which is at least ten times more sensitive than existing analytical methods. The protocol was validated by AP site-containing oligonucleotides and applied in quantifying methyl methanesulfonate-induced formation of AP sites in cellular DNA.


Carbonyl compounds in gas and particle phases of mainstream cigarette smoke

Xiaobing Pang, Alastair C Lewis
PMID: 21925713   DOI: 10.1016/j.scitotenv.2011.07.065

Abstract

Carbonyl compounds (carbonyls) are important constituents of cigarette smoke and some are toxic and may be carcinogenic or mutagenic to humans. In this study carbonyl emissions in the gas and particle phases of mainstream cigarette smoke were assessed by GC-MS with pentafluorophenyl hydrazine (PFPH) derivatization. Seven brands of cigarettes and one brand of cigar common in the UK market and having differing nicotine, tar and carbon monoxide yields were investigated. Sixteen carbonyl components were identified in gaseous emissions and twenty in the particle phase. In the gaseous emissions, acetaldehyde presented as the predominant species, followed by formaldehyde, 2-propenal, and pentanal. In the particulate emissions, 1-hydroxy-2-propanone was the most abundant followed by formaldehyde, benzaldehyde, and 2,5-dimethylbenzaldehyde. Significant differences were found in carbonyl emissions among the brands of cigarettes. The gaseous carbonyl emissions varied in the range of 216-405 μg cigarette(-1) (μg cig(-1)) and the particulate carbonyl emissions varied in the range of 23-127 μg cig(-1). Positive correlations were found between the total emission of carbonyls, tar yield and carbon monoxide yield. Similar gas/particle (G/P) partitioning ratios of carbonyls were found among all cigarettes, which implies that G/P partitions of carbonyls in smoke mainly depend on the physical properties of the carbonyls. The gaseous carbonyl emissions were enhanced by 40% to 130% when some of the water, accounting for 8-12% of cigarettes in mass, was removed from the tobacco. Non-filtered cigarettes showed significantly higher carbonyl emissions compared to their filtered equivalents. Carbonyl particulate accounted for 11-19% by mass of total particulate matter from tobacco smoke. The cigar generated 806 μg cig(-1) gaseous and 141 μg cig(-1) particulate carbonyls, which is 2-4 times greater than the cigarettes.


Strategy for the identification of key odorants: application to shrimp aroma

S Rochat, J Egger, A Chaintreau
PMID: 19651413   DOI: 10.1016/j.chroma.2009.07.014

Abstract

The GC-SNIF technique was used to obtain the olfactograms of shrimps, and their impact odorants were identified by MS hyphenated to the GC/olfactometric system and by comprehensive two-dimensional GC hyphenated to a time-of-flight MS. Confirming these identifications by their linear retention indices required application of a new strategy to compare retention indices between both instruments and with the in-house database. The aldehydes were confirmed by using their pentafluorophenylhydrazone derivatives, and 2-ethyl-3,5-dimethyl pyrazine had to be resolved from co-eluting compounds and then identified by multidimensional GC hyphenated to an MS and a sniff port. In both shrimp products, the most important odorants were trimethylamine, 2-acetyl-1-pyrroline, and 2-ethyl-3,5-dimethyl pyrazine, together with common carbonyl compounds.


Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method

Xiaobing Pang, Alastair C Lewis, Jacqueline F Hamilton
PMID: 21645717   DOI: 10.1016/j.talanta.2011.03.072

Abstract

The classical analytical method for gaseous carbonyl measurements based on solid sorbent coated with 2,4-dinitrophenylhydrazine (DNPH) and analysis by HPLC/UV suffers from limited resolution of carbonyls with similar molecular structures and high molecular weights. In this paper, we report the development of a sensitive and reliable analytical method for simultaneous determination of 21 airborne carbonyls within the C(1)-C(9) range. Carbonyls were collected on a sampling tube filled with 100mg Tenax TA (60-80 mesh) sorbent coated with 1 μmol pentafluorophenyl hydrazine (PFPH), followed by solvent desorption and analysis by gas chromatography (GC)/mass spectrometry (MS). Common carbonyl gases including formaldehyde, acetaldehyde, butyraldehyde, hexaldehyde and benzaldehyde at ppbv levels were collected with efficiency greater than 90% onto sampling tubes at a flow rate of 100 mL min(-1). The limits of detection (LODs, signal/noise=3) of the tested carbonyls were in the range of 0.08-0.20 ppbv for a sampled volume of 24.0 L. These limits are less than or comparable with those that can be obtained using the DNPH-HPLC method. The method has been field-tested both in ambient air of York and in diluted cigarette smoke. Comparing field tests with the classical DNPH-HPLC method, good agreement was displayed between the two methods for the same carbonyls, but with more carbonyl species detected by the PFPH-GC/MS method. The PFPH-GC/MS method provides better molecular separation for carbonyls with similar structures, is highly sensitivity and gives confirmation of identification by structures when detected using MS.


Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry

J F Sheen, G R Her
PMID: 15700167   DOI: 10.1007/s00216-004-2877-6

Abstract

Two carbonyl compounds, nabumetone and testosterone, were derivatized with pentafluorophenyl hydrazine (PFPH) and analyzed by atmospheric-pressure chemical-ionization mass spectrometry. The PFPH derivatives underwent dissociative electron capture in negative-ion APCI (ECAPCI) and gave intense [M-20](-) ions in the mass spectra. In positive-ion APCI, the PFPH derivatives underwent efficient protonation and gave intense [M + H](+) ions in the mass spectra. In CID, the major product ions of the [M-20](-) ions in ECAPCI corresponded to the partial moiety of PFPH. In contrast, the major product ions of [M + H](+) corresponded to the partial moiety of the analyte. By using selected reaction monitoring (SRM) detection, low pg of nabumetone (1 pg) and testosterone (7 pg) could be detected in both ECAPCI and positive-ion APCI. In comparison with the detection limits (SRM) of the underivatized analytes, use of the PFPH derivatives resulted in 2500-fold and 35-fold sensitivity enhancements for nabumetone and testosterone, respectively. The PFPH derivatives were applied to the analysis of nabumetone and testosterone in human plasma by both ECAPCI and positive-ion APCI and were found to enable detection of 0.1 ng mL(-1) nabumetone in spiked plasma. For testosterone, endogenous testosterone in female plasma was detected in both ECAPCI and positive-ion APCI.


Quantitative determination of formaldehyde in cosmetics using combined headspace-solid-phase microextraction-gas chromatography

Rene Thomas Rivero, Vinod Topiwala
PMID: 15386025   DOI:

Abstract

The objective of this research was the application of headspace (HS)-solid-phase microextraction (SPME) for the quantitation of formaldehyde present in raw materials and cosmetic formulations. The formaldehyde was derivatized in situ first with pentafluorophenylhydrazine (PFPH), to form a derivative hydrazone. The formed hydrozone was adsorbed on a SPME fiber during headspace extraction under controlled conditions (time, temperature, volume, etc.). After the adsorption step, the SPME fiber was directly transferred into the gas chromatography (GC) injection port in which the analytes were thermally desorbed. Deuterated acetone was used as an internal standard (IS) in order to quantitate the formaldehyde content. For the experiment, a gas chromatograph equipped with a flame ionization detector (GC/FID) was employed. A gas chromatograph/mass spectrometer (GC/MS) was used for the qualitative confirmation of results in this work.


HS-SPME determination of volatile carbonyl and carboxylic compounds in different matrices

Elena E Stashenko, Amanda L Mora, Martha E Cervantes, Jairo R Martínez
PMID: 16884590   DOI: 10.1093/chromsci/44.6.347

Abstract

Specific chromatographic methodologies are developed for the analysis of carboxylic acids (C(2)-C(6), benzoic) and aldehydes (C(2)-C(10)) of low molecular weight in diverse matrices, such as air, automotive exhaust gases, human breath, and aqueous matrices. For carboxylic acids, the method is based on their reaction with pentafluorobenzyl bromide in aqueous solution, followed by the separation and identification of the resultant pentafluorobenzyl esters by means of headspace (HS)-solid-phase microextraction (SPME) combined with gas chromatography (GC) and electron capture detection (ECD). Detection limits in the microg/m(3) range are reached, with relative standard deviation (RSD) less than 10% and linear response (R(2) > 0.99) over two orders of magnitude. The analytical methodology for aldehydes is based on SPME with simultaneous derivatization of the analytes on the fiber, by reaction with pentafluorophenylhydrazine. The derivatization reagent is previously deposited on the SPME fiber, which is then exposed to the gaseous matrix or the HS of the sample solution. The pentafluorophenyl hydrazones formed on the fiber are analyzed selectively by means of GC-ECD, with detection limits in the ng/m(3) range, RSD less than 10%, and linear response (R(2) > 0.99) over two orders of magnitude.


Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA

Michael Otteneder, John P Plastaras, Lawrence J Marnett
PMID: 11896677   DOI: 10.1021/tx010105v

Abstract

Malondialdehyde is a ubiquitous product of lipid peroxidation that reacts with DNA to form premutagenic lesions. Principal among them is pyrimido-[1,2-alpha]purin-10(3H)-one (M(1)G). M(1)G has recently been found to be a reactive electrophile in DNA that couples with amines at basic pH or hydroxylamines at neutral pH. We explored the reaction of M(1)G with hydrazines because of the possibility that the latter could act as bifunctional nucleophiles to strip the malondialdehyde equivalent from DNA. Pentafluorophenylhydrazine reacted rapidly with M(1)G to form a hydrazone conjugate. This hydrazone was stable at room temperature and did not cyclize to form the corresponding pyrazole. In contrast, phenylhydrazine and benzylhydrazine reacted with M(1)G to form phenylpyrazole and benzylpyrazole, respectively. Pentafluorobenzylhydrazine reacted rapidly with M(1)G to form pentafluorobenzylpyrazole and dG in near quantitative yield. This reaction formed the basis for a quantitative assay for the presence of M(1)G or M(1)G equivalents in DNA or protein that utilized gas chromatography/negative chemical ionization mass spectrometry. The assay was extended to the oxopropenyl donors, M(1)A, base propenal, and N(epsilon)-3-oxopropenyl-lysine. Analysis of DNA treated with bleomycin demonstrated a linear increase in the level of oxopropenyl groups that plateaued at approximately 1 oxopropenyl group/100 bases at a bleomycin concentration of 200 microM. Parallel analysis of M(1)G in the samples revealed that this adduct represents a small fraction of the total oxopropenyl units generated in DNA by treatment with bleomycin.


Comparison of extraction methods and detection systems in the gas chromatographic analysis of volatile carbonyl compounds

E E Stashenko, M C Ferreira, L G Sequeda, J R Martínez, J W Wong
PMID: 9335127   DOI: 10.1016/s0021-9673(97)00446-9

Abstract

High-resolution gas chromatography (HRGC) with electron-capture detection (ECD), nitrogen-phosphorus detection (NPD), flame ionization detection (FID) or with mass spectrometry-selected ion monitoring (MS-SIM) was used in the analysis of volatile carbonyl compounds. Eighteen carbonyl compounds that are typically produced during lipid peroxidation were derivatized quantitatively with pentafluorophenylhydrazine (PFPH) at room temperature, to afford their corresponding water-insoluble hydrazones. These derivatives were extracted into non-polar phases by means of either liquid-liquid extraction (LLE) (hexane) or solid-phase extraction (SPE) on 3 ml C18 octadecyl-bonded phase cartridges. Detection limits of 10(-14) and 10(-12) mol/ml per aldehyde were achieved with the ECD and MS-SIM systems, respectively. The effects of extraction conditions on sensitivity and recovery were determined by performing parallel HRGC-ECD and HRGC-MS-SIM analyses of pentafluorophenylhydrazones of the eighteen compounds under study. Recoveries of 51.4-78.9 +/- 1.2-4.5 and 80.9-98.3 +/- 1.0-3.5% were obtained with LLE and SPE, respectively. The method was applied to the analysis of the volatile carbonyl compounds in various heated vegetable oils (corn, palm or sunflower) and to the analysis of volatile aldehydes in human urine.


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